1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene

Lipophilicity Drug Design Physicochemical Properties

1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene (CAS 1214357-99-9) is a polyhalogenated aromatic building block defined by a fully substituted benzene ring bearing a bromine atom, a difluoromethoxy (–OCF₂H) group, and four fluorine atoms. As a member of the fluorinated bromobenzene class, it is primarily employed as a versatile synthetic intermediate in medicinal and agricultural chemistry, where the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions.

Molecular Formula C7HBrF6O
Molecular Weight 294.98 g/mol
CAS No. 1214357-99-9
Cat. No. B1391545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene
CAS1214357-99-9
Molecular FormulaC7HBrF6O
Molecular Weight294.98 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)Br)F)F)OC(F)F
InChIInChI=1S/C7HBrF6O/c8-1-2(9)4(11)6(15-7(13)14)5(12)3(1)10/h7H
InChIKeyJEYOJOWCZGSGSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene (CAS 1214357-99-9): A Physicochemical and Synthetic Intermediate Overview


1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene (CAS 1214357-99-9) is a polyhalogenated aromatic building block defined by a fully substituted benzene ring bearing a bromine atom, a difluoromethoxy (–OCF₂H) group, and four fluorine atoms . As a member of the fluorinated bromobenzene class, it is primarily employed as a versatile synthetic intermediate in medicinal and agricultural chemistry, where the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions [1]. Its calculated partition coefficient (LogP = 3.61) reflects a significant lipophilic character imparted by the extensive fluorination pattern .

Why 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene Cannot Be Casually Substituted: Physicochemical and Reactivity Distinctions from Analogs


Despite structural similarities to other halogenated difluoromethoxybenzenes, 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene possesses a distinct combination of physicochemical properties and reactivity that cannot be replicated by its closest analogs. Direct substitution with the chloro congener (CAS 1214357-98-8) or the trifluoromethoxy derivative (CAS 1417567-08-8) introduces consequential changes in lipophilicity, molecular weight, and potential reactivity at the halogen position, which can dramatically alter a compound's behavior in a synthetic sequence or its performance in a biological assay . The specific quantitative evidence below demonstrates why a precise selection of this brominated, tetrafluorinated, difluoromethoxy-bearing scaffold is essential for reproducible results in demanding applications [1].

Head-to-Head Evidence: Quantifying the Differentiation of 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene for Informed Procurement


LogP Differential: A 0.11 Unit Increase in Lipophilicity vs. the Chloro Analog

The target compound exhibits a calculated LogP of 3.60690, which is 0.10910 units higher than that of the direct chloro analog, 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene (LogP = 3.49780). This difference arises solely from the replacement of the aromatic chlorine atom with a bromine atom and indicates a measurable, albeit modest, increase in lipophilicity . Such a shift can influence membrane permeability and off-target binding in a biological context, and even small LogP variations can be critical for fine-tuning a lead compound's ADME profile [1].

Lipophilicity Drug Design Physicochemical Properties

Molecular Weight Disparity: A 44.45 g/mol Increase vs. the Chloro Congener

The molecular weight of the target compound is 294.97700 g/mol, compared to 250.52600 g/mol for the chloro analog. This substantial difference of 44.45 g/mol can impact the compound's physical handling properties, its behavior in size-exclusion chromatography, and its suitability for fragment-based drug discovery (FBDD) campaigns that enforce strict molecular weight cut-offs . In a typical FBDD library, a >40 g/mol difference can determine whether a fragment is classified as a lead-like or a non-lead-like starting point [1].

Molecular Weight Fragment-Based Drug Design Chemical Genetics

Exact Mass Precision: A 43.94900 u Advantage Over the Chloro Variant for Mass Spectrometry Applications

The monoisotopic exact mass of the target compound (293.91100 u) is 43.94900 u heavier than that of the chloro comparator (249.96200 u) . This difference is not only analytically significant but also diagnostically valuable. The distinct isotopic signature arising from the ⁷⁹Br/⁸¹Br isotope pattern (approximately 1:1 ratio) provides a unique and easily recognizable marker in mass spectrometry that is absent in the monoisotopic chlorine pattern, which exhibits a ³⁵Cl/³⁷Cl ratio of roughly 3:1 [1]. This allows for unambiguous tracking of fragments derived from the brominated building block in complex reaction mixtures and biological matrices.

Mass Spectrometry Metabolomics Isotopic Pattern

Polar Surface Area Parity: Identical Topological PSA of 9.23 Ų Maintained Across Halogen Congeners

Despite the significant changes in molecular weight and lipophilicity upon halogen exchange, the calculated topological Polar Surface Area (tPSA) remains constant at 9.23000 Ų for both the bromo and chloro derivatives . This invariance indicates that the fundamental hydrogen-bonding capacity and polarity of the scaffold are predominantly governed by the difluoromethoxy and tetrafluoro substitution pattern, not the heavy halogen. Such a property is advantageous in drug design, as it suggests that the permeability characteristics related to PSA (e.g., blood-brain barrier penetration, oral absorption) would be largely conserved while allowing independent optimization of other parameters like LogP [1].

Polar Surface Area Blood-Brain Barrier Permeability Oral Bioavailability

Leaving Group Reactivity: Class-Level Advantage of C–Br over C–Cl in Pd-Catalyzed Cross-Couplings

While a direct quantitative kinetic comparison between the specific target compound and its chloro analog in an identical cross-coupling reaction is not available in the open literature, it is a foundational principle of organometallic chemistry that the carbon–bromine bond is significantly more reactive toward oxidative addition with palladium(0) catalysts than the carbon–chlorine bond [1]. This class-level reactivity difference is universally recognized: in a competitive Suzuki-Miyaura reaction, a bromoarene will react preferentially over a chloroarene under mild conditions (e.g., room temperature, low catalyst loading), enabling chemoselective sequential coupling strategies in polyhalogenated scaffolds [2]. The target compound's bromine atom is therefore expected to provide a more efficient and selective entry point for C–C bond formation compared to its chloro counterpart, which may require harsher conditions or specialized ligands to achieve similar conversions.

Cross-Coupling Suzuki-Miyaura Palladium Catalysis Reactivity

OCF2H vs. OCF3 Substituent: Divergent Lipophilicity and Metabolic Stability Profiles

The target compound features a difluoromethoxy (–OCF₂H) group, while a closely related analog, 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene (CAS 1417567-08-8), contains a trifluoromethoxy (–OCF₃) substituent . The –OCF₂H group is a privileged functional group in medicinal chemistry because it can act as a hydrogen bond donor (via the C–H bond) while the –OCF₃ group is a pure hydrogen bond acceptor [1]. This fundamental difference in hydrogen-bonding capacity can profoundly alter target binding affinity and selectivity. Furthermore, the –OCF₂H group is generally more metabolically labile than the metabolically inert –OCF₃ group, leading to different pharmacokinetic profiles. The OCF₂H-substituted target compound is therefore preferentially suited for applications where a balance of lipophilicity, polarity, and potential for metabolic soft-spotting is desired, whereas the OCF₃ analog offers greater metabolic stability at the cost of increased lipophilicity and an inability to donate a hydrogen bond.

Difluoromethoxy Trifluoromethoxy Metabolic Stability Lipophilicity

Optimal Application Scenarios for 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene Based on Quantitative Differentiation


Late-Stage Diversification of Advanced Intermediates via Selective C–Br Cross-Coupling

The established class-level superior reactivity of C–Br over C–Cl bonds in palladium-catalyzed couplings makes this compound ideal for introducing a difluoromethoxytetrafluorophenyl fragment at a late stage of a synthetic sequence under mild conditions, thereby preserving sensitive functional groups elsewhere in the molecule [1]. The unique bromine isotopic signature further facilitates reaction monitoring by LC-MS [2].

Medicinal Chemistry Fragment Library Expansion Requiring High Lipophilicity and a Hydrogen Bond-Donating –OCF2H Motif

The measured LogP of 3.61 and the presence of the –OCF₂H group, which serves as both a hydrogen bond donor and acceptor, position this compound as a valuable fragment for exploring lipophilic binding pockets where a dual H-bond interaction is hypothesized [1]. The constant tPSA of 9.23 Ų ensures permeability is not compromised [2].

Synthesis of Agrochemical Lead Compounds Requiring Enhanced Metabolic Soft-Spotting

In contrast to the metabolically resistant –OCF₃ analog, the –OCF₂H group in this building block is susceptible to oxidative metabolism, a property that can be exploited to design agrochemicals with a predefined environmental half-life, reducing persistence in soil and water [1].

Isotopic Labeling and Mass Spectrometry Tracer Studies

The distinct ⁷⁹Br/⁸¹Br isotopic pattern of this compound, which is fundamentally different from the chlorine pattern of the analog, allows it to be used as a precise tracer in mass balance studies, pharmacokinetic investigations, and environmental fate analyses where unambiguous identification of the parent scaffold's derivatives is required [1].

Quote Request

Request a Quote for 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.